Striatum-to-Cerebellum Uptake Ratio: >2.2-Fold Higher Target-Background Contrast vs. [¹⁸F]FDOPA in Humans
In a study of normal human volunteers (Nahmias et al., 1995), the non-catechol tracer 6-[¹⁸F]FMT achieved a mean striatum-to-cerebellum uptake ratio of 4.95 ± 1.16 (n=6), compared to a ratio of only 2.18 ± 0.22 (n=19) for [¹⁸F]FDOPA measured under comparable conditions [1]. This represents a greater than 2.2-fold improvement in target-to-background contrast. The higher ratio is attributed to the absence of O-methylated metabolites of 6-FMT that would otherwise contribute to non-specific cerebellar signal, a known limitation of [¹⁸F]FDOPA [1].
| Evidence Dimension | Striatum-to-cerebellum uptake ratio (PET imaging, human subjects, 85-90 min post-injection) |
|---|---|
| Target Compound Data | 4.95 ± 1.16 (n=6; 6-[¹⁸F]FMT) |
| Comparator Or Baseline | 2.18 ± 0.22 (n=19; [¹⁸F]FDOPA) |
| Quantified Difference | 2.27-fold higher (absolute difference: 2.77 ratio units) |
| Conditions | Normal human volunteers; PET imaging; Patlak graphical analysis using occipital cortex as tissue input function; no carbidopa pretreatment in primary comparison. [1] |
Why This Matters
A >2-fold higher target-to-background ratio directly translates into superior image contrast, enabling more reliable quantification of striatal dopaminergic integrity and improved sensitivity for detecting early or subtle presynaptic deficits—critical for clinical research studies and potentially for diagnostic applications.
- [1] Nahmias C, Wahl L, Chirakal R, Firnau G, Garnett ES. A probe for intracerebral aromatic amino-acid decarboxylase activity: distribution and kinetics of [¹⁸F]6-fluoro-L-m-tyrosine in the human brain. Mov Disord. 1995;10(3):298-304. PMID: 7651447. Data also compiled in MICAD NBK23494. View Source
